2-(Chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole
CAS No.: 350672-17-2
Cat. No.: VC4041076
Molecular Formula: C9H6ClFN2O
Molecular Weight: 212.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350672-17-2 |
|---|---|
| Molecular Formula | C9H6ClFN2O |
| Molecular Weight | 212.61 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-(2-fluorophenyl)-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C9H6ClFN2O/c10-5-8-12-13-9(14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 |
| Standard InChI Key | KMTDGSLZOLNXOM-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)CCl)F |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NN=C(O2)CCl)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a planar 1,3,4-oxadiazole ring, a five-membered heterocycle with two nitrogen atoms and one oxygen atom. The chloromethyl (-CH2Cl) and 2-fluorophenyl groups introduce electronegative substituents that influence reactivity and intermolecular interactions. X-ray crystallography of analogous oxadiazoles reveals bond lengths of 1.36–1.41 Å for N–O and 1.28–1.32 Å for C=N, consistent with aromatic character . The fluorine atom’s ortho position on the phenyl ring induces steric hindrance and electronic effects, potentially altering binding affinities in biological systems.
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Microwave-Assisted Cyclization
A high-yield synthesis involves reacting 3-fluorobenzhydrazide with 1,1,1-trimethoxy-2-chloroethane under microwave irradiation at 160°C for 5 minutes, achieving a 79% yield . This method leverages microwave energy to accelerate cyclodehydration, a common step in oxadiazole formation. The reaction proceeds via intermediate hydrazone formation, followed by intramolecular cyclization to form the oxadiazole ring .
Solution-Phase Alkylation
Alternative routes employ alkylation of 5-(2-fluorophenyl)-1,3,4-oxadiazole-2-thiol with chloromethylating agents. For example, treatment with chloroacetic acid and phosphorus oxychloride in dichloroethane at 80°C for 12 hours yields the target compound after column chromatography (silica gel, 5% EtOAc/hexane) . This method emphasizes the versatility of oxadiazole chemistry in accommodating diverse substituents.
Table 2: Comparison of Synthetic Routes
| Method | Conditions | Yield | Advantages |
|---|---|---|---|
| Microwave Cyclization | 160°C, 5 min, solvent-free | 79% | Rapid, energy-efficient |
| Solution-Phase Alkylation | 80°C, 12 h, DCE | 72% | Scalable, uses common reagents |
Biological Activity and Applications
Antimicrobial Properties
Oxadiazoles are known for broad-spectrum antimicrobial activity. The fluorine atom enhances membrane permeability, while the chloromethyl group may disrupt bacterial cell walls. Although specific MIC values for this compound are unreported, derivatives with similar substituents exhibit IC50 < 10 µM against Staphylococcus aureus and Escherichia coli .
Future Research Directions
Drug Discovery
Functionalization of the chloromethyl group offers avenues for prodrug development. For example, nucleophilic substitution with amines or thiols could yield targeted anticancer agents . Additionally, fluorinated oxadiazoles may serve as PET radiotracers for imaging apoptosis in vivo.
Materials Science
The compound’s rigid structure and electron-withdrawing groups make it a candidate for organic semiconductors. Studies on analogous oxadiazoles show electroluminescence efficiencies up to 15 cd/A, suggesting utility in OLEDs .
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